molecular formula C18H17N3O3 B2371444 N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide CAS No. 1173065-23-0

N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B2371444
CAS No.: 1173065-23-0
M. Wt: 323.352
InChI Key: BGIIGNFNTYZRQN-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research could involve preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenylhydrazine or its derivatives.

    Attachment of the 3-methoxyphenethyl group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The phenyl and methoxyphenethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole-2-thiol
  • N-(3-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole-2-amine

Uniqueness

N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyphenethyl group, in particular, contributes to its unique pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-5-6-13(12-15)10-11-19-16(22)18-21-20-17(24-18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIIGNFNTYZRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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